molecular formula C11H12O2 B1585004 5-Methoxy-1-tetralone CAS No. 33892-75-0

5-Methoxy-1-tetralone

Cat. No. B1585004
M. Wt: 176.21 g/mol
InChI Key: BRCPWISABURVIH-UHFFFAOYSA-N
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Patent
US05646173

Procedure details

35.25 g of 5-methoxy-1-tetralone and 61 ml of N,N-dimethylhydrazine were heated to about 80° under argon for 5 hours. The mixture was left to cool, 200 ml of 10% sodium chloride solution were added and the mixture was extracted several times with diethyl ether. The mixture was dried over sodium sulfate, filtered and evaporated. The oily residue was distilled over a 10 cm Vigreux column. At 85°-95°/0.1 mbar there were obtained 36.4 g (83%) of 5-methoxy-1-tetralone N,N-dimethylhydrazone as a yellow oil.
Quantity
35.25 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=O.[CH3:14][N:15]([CH3:17])[NH2:16]>[Cl-].[Na+]>[CH3:14][N:15]([CH3:17])[N:16]=[C:8]1[C:9]2[C:4](=[C:3]([O:2][CH3:1])[CH:12]=[CH:11][CH:10]=2)[CH2:5][CH2:6][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
35.25 g
Type
reactant
Smiles
COC1=C2CCCC(C2=CC=C1)=O
Name
Quantity
61 mL
Type
reactant
Smiles
CN(N)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted several times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The oily residue was distilled over a 10 cm Vigreux column

Outcomes

Product
Name
Type
product
Smiles
CN(N=C1CCCC2=C(C=CC=C12)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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